

Application Notes and Protocols for the Synthesis of 5-Methylisoxazole-3-carbonitrile

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

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This document provides a detailed protocol for the synthesis of **5-Methylisoxazole-3-carbonitrile**, a valuable building block in medicinal chemistry and drug development. The outlined methodology is based on a two-step sequence involving the formation of an amide precursor followed by its dehydration to the target nitrile.

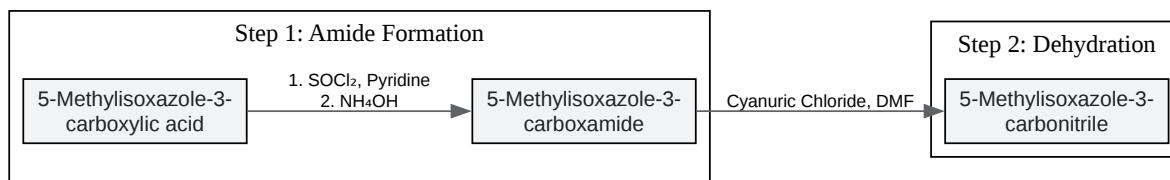
Chemical Properties and Data

Property	Value
Molecular Formula	C ₅ H ₄ N ₂ O
Molecular Weight	108.10 g/mol
Appearance	Liquid
Purity (Typical)	>96%
CAS Number	57351-99-2

Synthetic Pathway Overview

The synthesis of **5-Methylisoxazole-3-carbonitrile** can be efficiently achieved through a two-step process starting from the commercially available 5-Methylisoxazole-3-carboxylic acid. The first step involves the conversion of the carboxylic acid to 5-Methylisoxazole-3-carboxamide.

The subsequent step is the dehydration of the carboxamide to afford the desired **5-Methylisoxazole-3-carbonitrile**.



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Caption: Overall synthetic pathway for **5-Methylisoxazole-3-carbonitrile**.

Experimental Protocols

Step 1: Synthesis of 5-Methylisoxazole-3-carboxamide

This protocol is adapted from the general synthesis of 5-methylisoxazole-3-carboxamide derivatives[1].

Materials:

- 5-Methylisoxazole-3-carboxylic acid
- Thionyl chloride (SOCl_2)
- Pyridine
- Ammonium hydroxide (NH_4OH) solution
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-Methylisoxazole-3-carboxylic acid (1.0 eq) in dichloromethane.
- Cool the suspension in an ice bath and add a catalytic amount of pyridine.
- Slowly add thionyl chloride (1.2 eq) dropwise to the cooled suspension.
- Remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
- Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- Amidation: To the crude 5-methylisoxazole-3-carbonyl chloride, cautiously add an excess of concentrated ammonium hydroxide solution at 0 °C.
- Stir the mixture vigorously at room temperature for 1-2 hours.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Methylisoxazole-3-carboxamide. The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of 5-Methylisoxazole-3-carbonitrile

This protocol utilizes a mild and efficient dehydration method using cyanuric chloride[2][3].

Materials:

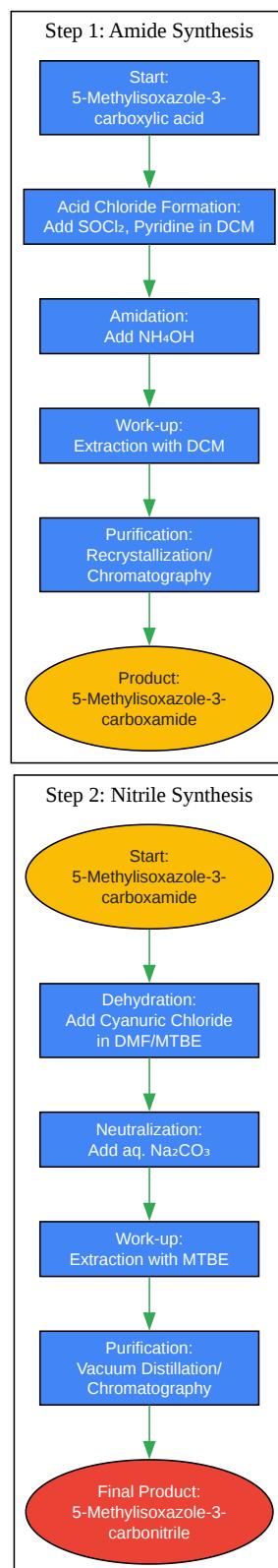
- 5-Methylisoxazole-3-carboxamide
- Cyanuric chloride
- N,N-Dimethylformamide (DMF)
- Methyl tert-butyl ether (MTBE)
- Saturated aqueous sodium carbonate (Na_2CO_3) solution
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend 5-Methylisoxazole-3-carboxamide (1.0 eq) in DMF at room temperature.
- In a separate flask, prepare a solution of cyanuric chloride (0.5 eq) in MTBE.
- Add the cyanuric chloride solution to the carboxamide suspension over a period of 15 minutes with stirring.
- Continue stirring the mixture at room temperature for one hour. The suspension may change color.
- Neutralize the reaction mixture by adding saturated aqueous sodium carbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous phase twice with MTBE.
- Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude **5-Methylisoxazole-3-carbonitrile**.

- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis.

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- 2. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles | MDPI [mdpi.com]
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